

4-Nitro-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: 4-Nitro-1H-indazole

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Abstract

This technical guide provides an in-depth exploration of **4-nitro-1H-indazole**, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The indazole scaffold is recognized as a "privileged structure" in drug discovery, and the strategic placement of a nitro group at the 4-position imparts unique reactivity and functionality.^[1] This document will elucidate the synthesis, chemical properties, and key transformations of **4-nitro-1H-indazole**, offering field-proven insights and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to serve as a comprehensive resource for leveraging this versatile molecule in the design and synthesis of novel chemical entities.

Introduction: The Strategic Importance of 4-Nitro-1H-indazole

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone in the development of pharmacologically active compounds.^[2] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} The introduction of a nitro group at the 4-position of the indazole ring profoundly influences its electronic properties and reactivity. This strong electron-withdrawing group deactivates the benzene portion of the molecule towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group serves as a versatile synthetic handle, readily transformable into

other functional groups, most notably an amine, which is a critical step in the synthesis of numerous kinase inhibitors and other therapeutic agents.^[1]

This guide will systematically navigate the chemistry of **4-nitro-1H-indazole**, providing a robust framework for its application in research and development.

Synthesis and Characterization

The reliable synthesis of **4-nitro-1H-indazole** is the foundational step for its utilization as a building block. A common and efficient method involves the diazotization of 2-methyl-3-nitroaniline.^[3]

Synthetic Protocol: Diazotization of 2-Methyl-3-nitroaniline

This protocol outlines a well-established procedure for the gram-scale synthesis of **4-nitro-1H-indazole**.^[3]

Materials:

- 2-Methyl-3-nitroaniline
- Sodium nitrite (NaNO_2)
- Glacial acetic acid
- Water
- Ice

Procedure:

- Prepare an aqueous solution of sodium nitrite. In a separate flask, dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to 0 °C in an ice bath.^[3]
- To the cooled solution of 2-methyl-3-nitroaniline, add the sodium nitrite solution at once with vigorous stirring. An immediate precipitation should be observed.^[3]

- Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]
- Filter the precipitate and concentrate the filtrate under reduced pressure.[3]
- Suspend the resulting solid in water, filter again, and dry to yield the **4-nitro-1H-indazole** product.[3]

Parameter	Value	Reference
Starting Material	2-Methyl-3-nitroaniline	[3]
Reagent	Sodium Nitrite in Acetic Acid	[3]
Temperature	0 °C to Room Temperature	[3]
Typical Yield	Up to 99%	[3]

Spectroscopic Characterization

The structural confirmation of **4-nitro-1H-indazole** is crucial. Key spectroscopic data are summarized below.

Spectroscopic Technique	Key Features
^1H NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing nitro group.
^{13}C NMR	The carbon NMR spectrum will display distinct resonances for the seven carbon atoms in the molecule, with the carbon atom attached to the nitro group being significantly deshielded.
FT-IR	The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around $3300\text{--}3400\text{ cm}^{-1}$), aromatic C-H stretches, and the asymmetric and symmetric stretches of the NO_2 group. [4]
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-nitro-1H-indazole (163.14 g/mol). [5] [6]

Chemical Reactivity and Key Transformations

The synthetic utility of **4-nitro-1H-indazole** lies in its versatile reactivity, primarily centered around the nitro group and the indazole nitrogen atoms.

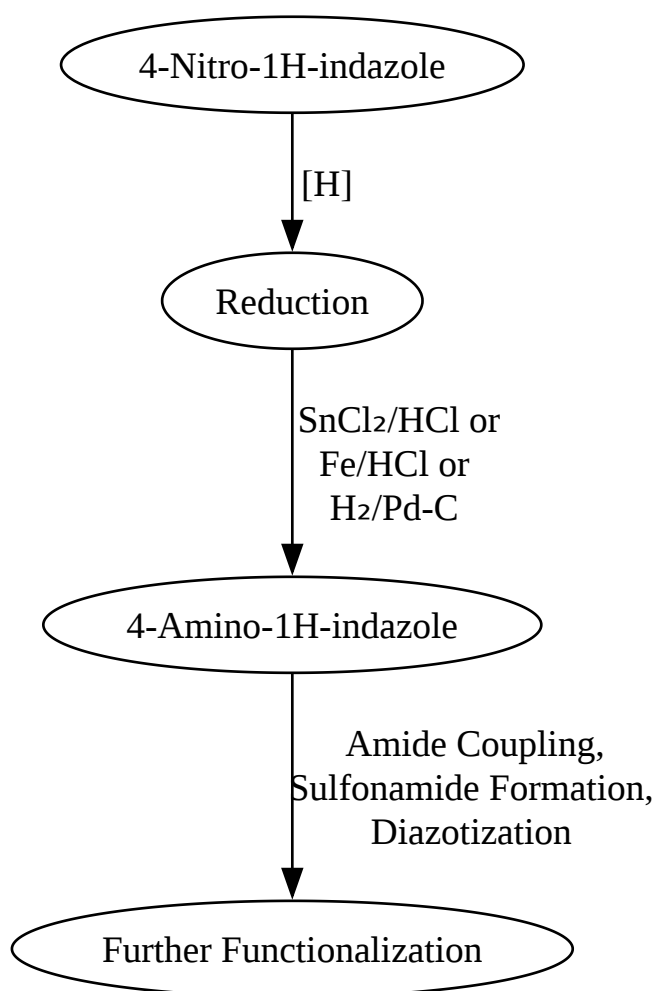
Reduction of the Nitro Group

The reduction of the nitro group to an amine is arguably the most important transformation of **4-nitro-1H-indazole**, opening up a vast chemical space for further functionalization. This conversion is a key step in the synthesis of many biologically active molecules.[\[1\]](#)

Common Reducing Agents:

- Tin(II) Chloride (SnCl_2): A classic and effective reagent for the reduction of aromatic nitro compounds in the presence of an acid.[\[7\]](#)

- Iron (Fe) in Acidic Media: A cost-effective and widely used method for nitro group reduction.
[8]
- Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.



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N-Alkylation

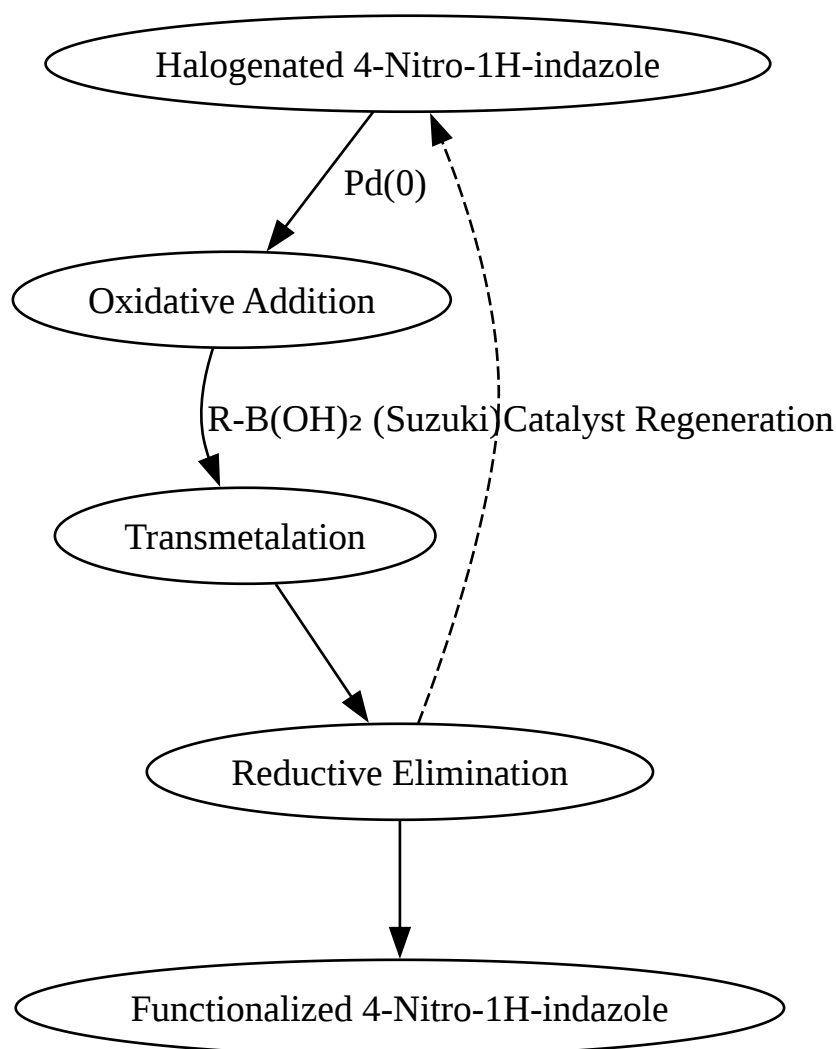
Alkylation of the indazole ring can occur at either the N-1 or N-2 position, and the regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[9][10] The electronic nature of substituents on the indazole ring also plays a crucial role.[9][11] While N-alkylation can sometimes lead to mixtures of regioisomers, specific conditions can be employed to favor one over the other.[9][10][12] For

instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) often favors N-1 alkylation.
[9][11]

Condition	Favored Isomer	Rationale
NaH in THF	N-1	Thermodynamic control, favoring the more stable 1H-tautomer.[9][11]
K ₂ CO ₃ in DMF	Mixture of N-1 and N-2	Less selective conditions, often leading to a mixture of products.[10]

Palladium-Catalyzed Cross-Coupling Reactions

While the **4-nitro-1H-indazole** itself is not typically the direct substrate for cross-coupling, its halogenated derivatives are valuable partners in these reactions. For instance, a bromo or iodo substituent can be introduced onto the indazole ring, which can then participate in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions to form C-C bonds.[13][14][15] The electron-withdrawing nitro group can influence the reactivity of the C-halogen bond, often making it more susceptible to oxidative addition in the catalytic cycle.[13]



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Applications in Medicinal Chemistry

4-Nitro-1H-indazole and its derivatives are prominent in the field of drug discovery, particularly in the development of kinase inhibitors for cancer therapy.^[1] The 4-amino-1H-indazole moiety, readily derived from the nitro precursor, is a key pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases.

Examples of Therapeutic Areas:

- Oncology: As a core scaffold for inhibitors of various kinases implicated in cancer progression, such as FGFR.^[16]

- Antiparasitic Agents: Derivatives of nitroindazoles have shown promising activity against parasites like Leishmania.[17]
- Antimicrobial Agents: The indazole scaffold can be elaborated to generate compounds with antibacterial and antifungal properties.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-nitro-1H-indazole**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[18]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[5]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention if necessary.[19]

Conclusion

4-Nitro-1H-indazole stands out as a highly valuable and versatile heterocyclic building block. Its straightforward synthesis, coupled with the rich and predictable reactivity of the nitro group and the indazole core, provides a robust platform for the synthesis of complex molecular architectures. The demonstrated importance of the derived 4-amino-1H-indazole scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, ensures that **4-nitro-1H-indazole** will remain a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its chemistry and applications, aiming to empower researchers to fully exploit its potential in their synthetic endeavors.

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